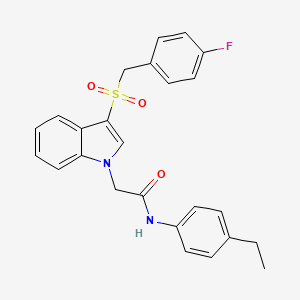

![molecular formula C10H8FLiN2O2 B2880014 Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-18-2](/img/structure/B2880014.png)

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

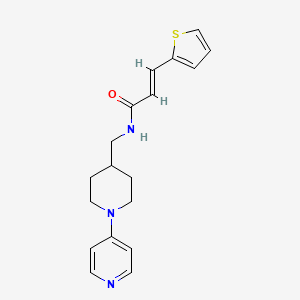

“Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound with the molecular formula C10H8FLiN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives have been synthesized in various ways. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole ring, which is a key component of functional molecules used in a variety of everyday applications . The structure of similar 1H-benzo[d]imidazole derivatives has been determined, with an identical system of hydrogen bonds observed .Applications De Recherche Scientifique

Synthesis and Electrochemical Enhancement

Research has demonstrated the synthesis of imidazolium functionalized imide-based electrolyte salts for LIB development. These salts, including lithium (fluorosulfonyl)((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl)imide, exhibit high electrochemical oxidative stability, good Li+ conductivity, and low viscosity. These properties contribute to enhanced specific capacity and cycling stability in LIBs. Adding conventional imide salts as additives further boosts the electrolyte's performance, showcasing the potential of Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate derivatives in improving LIBs (Ahmed et al., 2019), (Ahmed et al., 2019).

Nonaqueous Electrolytes for Energy Storage

The development of nonaqueous liquid electrolytes using novel ionic liquids for energy storage devices, particularly lithium-ion batteries, is another significant application. These electrolytes, prepared from synthesized ionic liquids, achieve maximum electrical conductivity and wide electrochemical stability windows, making them promising candidates for high-performance LIBs (Karuppasamy et al., 2020).

Room Temperature Molten Salts

Research on room temperature molten salts as electrolytes for lithium batteries has shown promising results. Salts like ethyl-methyl-imidazolium bis-(trifluoromethanesulfonyl)-imide in combination with lithium bis-(trifluoromethanesulfonyl)-imide provide excellent cycling performance and capacity retention, highlighting the potential of using this compound related compounds in advanced LIB electrolytes (Garcia et al., 2004).

Orientations Futures

The future directions for “Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives, there is potential for the development of new drugs .

Propriétés

IUPAC Name |

lithium;1-ethyl-5-fluorobenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2.Li/c1-2-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVWSQQCIZOPBH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)

![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)

![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)